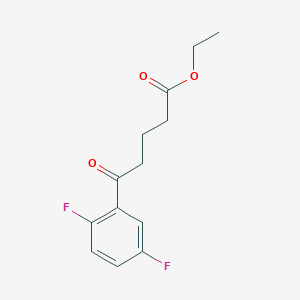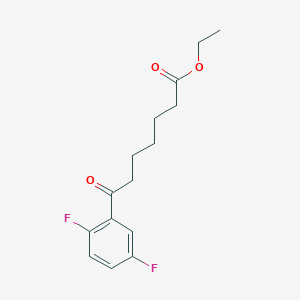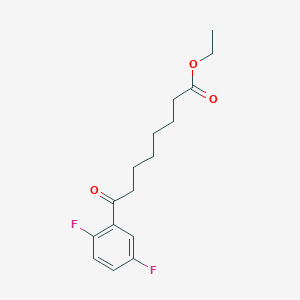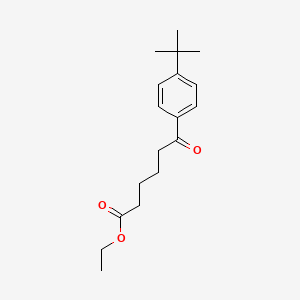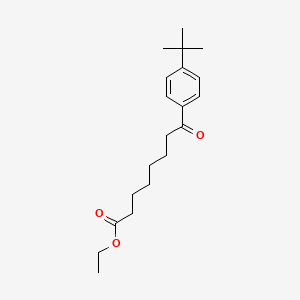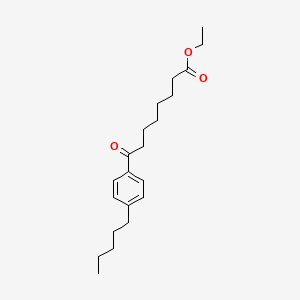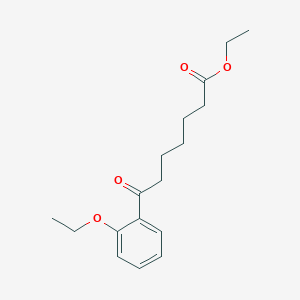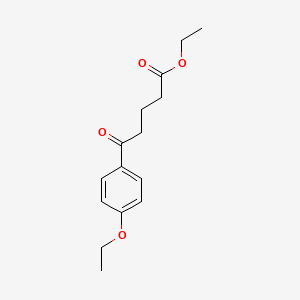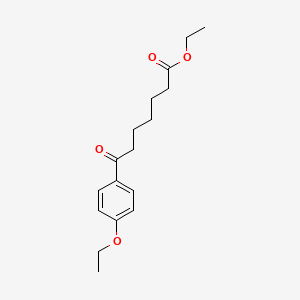![molecular formula C17H25NO3 B1326021 Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate CAS No. 951885-89-5](/img/structure/B1326021.png)
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is used in the synthesis of various chemical compounds. Fleming et al. (2004) explored reactions with phenyldimethylsilyllithium leading to β-silyl-α,β-unsaturated carbonyl compounds, showcasing the compound's reactivity in organic synthesis (Fleming et al., 2004).
- Ballini et al. (1991) demonstrated its utility in creating ethyl 7-oxoheptanoate, which is a precursor in various organic syntheses (Ballini et al., 1991).
Organic Chemistry Applications
- Bezenšek et al. (2012) used it in the synthesis of imidazolone derivatives, highlighting its role in the preparation of complex organic molecules (Bezenšek et al., 2012).
- A study by Takeda et al. (1977) involved the compound in synthesizing 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, an intermediate in pharmaceutical chemistry (Takeda et al., 1977).
Polymer Science and Material Chemistry
- Kucharski et al. (2003) researched the use of related compounds in the development of novel amine preaccelerators for polyester resins, indicating potential applications in material sciences (Kucharski et al., 2003).
Pharmaceutical Research
- The compound has been used in the synthesis of various pharmaceutical agents. Pakulska et al. (2009) synthesized N-(dimethylamino)ethyl derivatives for potential use as analgesic agents (Pakulska et al., 2009).
- Nurieva et al. (2015) investigated its derivatives in antiproliferative activity studies, demonstrating its importance in cancer research (Nurieva et al., 2015).
Propiedades
IUPAC Name |
ethyl 7-[3-(dimethylamino)phenyl]-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-21-17(20)12-7-5-6-11-16(19)14-9-8-10-15(13-14)18(2)3/h8-10,13H,4-7,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHVLUWUKYTPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

